![molecular formula C17H20N2O5 B14095281 tert-butyl 2-[(1R)-5-amino-3',5'-dioxo-2,3-dihydrospiro[indene-1,2'-[1,4]oxazolidine]-4'-yl]acetate](/img/structure/B14095281.png)
tert-butyl 2-[(1R)-5-amino-3',5'-dioxo-2,3-dihydrospiro[indene-1,2'-[1,4]oxazolidine]-4'-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-[(1R)-5-amino-3’,5’-dioxo-2,3-dihydrospiro[indene-1,2’-[1,4]oxazolidine]-4’-yl]acetate: is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes a spiro[indene-1,2’-[1,4]oxazolidine] core, making it a valuable building block in pharmaceutical and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(1R)-5-amino-3’,5’-dioxo-2,3-dihydrospiro[indene-1,2’-[1,4]oxazolidine]-4’-yl]acetate typically involves multiple steps. One common method starts with the reaction of benzyl N-[(1S,2R,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-(dimethylcarbamoyl)cyclohexyl]carbamate with oxalic acid. The reaction is catalyzed by palladium on carbon (Pd-C) and carried out in ethanol under a hydrogen atmosphere for 16 hours. The resulting product is then treated with ethyl acetate and anhydrous oxalic acid to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-[(1R)-5-amino-3’,5’-dioxo-2,3-dihydrospiro[indene-1,2’-[1,4]oxazolidine]-4’-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd-C)
Substitution: Various nucleophiles such as amines, alcohols, or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 2-[(1R)-5-amino-3’,5’-dioxo-2,3-dihydrospiro[indene-1,2’-[1,4]oxazolidine]-4’-yl]acetate is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding. Its ability to form stable complexes with biological macromolecules makes it a valuable tool for investigating biochemical pathways and mechanisms.
Medicine
In medicine, tert-butyl 2-[(1R)-5-amino-3’,5’-dioxo-2,3-dihydrospiro[indene-1,2’-[1,4]oxazolidine]-4’-yl]acetate has potential as a pharmaceutical intermediate. It can be used to synthesize drugs with anti-inflammatory, anticancer, or antimicrobial properties .
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(1R)-5-amino-3’,5’-dioxo-2,3-dihydrospiro[indene-1,2’-[1,4]oxazolidine]-4’-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate oxalate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
tert-Butyl 2-[(1R)-5-amino-3’,5’-dioxo-2,3-dihydrospiro[indene-1,2’-[1,4]oxazolidine]-4’-yl]acetate stands out due to its spiro[indene-1,2’-[1,4]oxazolidine] core, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C17H20N2O5 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
tert-butyl 2-[(3R)-6-amino-2',4'-dioxospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-3'-yl]acetate |
InChI |
InChI=1S/C17H20N2O5/c1-16(2,3)23-13(20)9-19-14(21)17(24-15(19)22)7-6-10-8-11(18)4-5-12(10)17/h4-5,8H,6-7,9,18H2,1-3H3/t17-/m1/s1 |
InChI Key |
UJQKUWKKTOTBLG-QGZVFWFLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CN1C(=O)[C@]2(CCC3=C2C=CC(=C3)N)OC1=O |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C(=O)C2(CCC3=C2C=CC(=C3)N)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


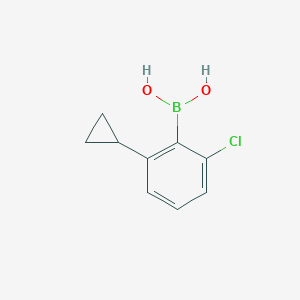
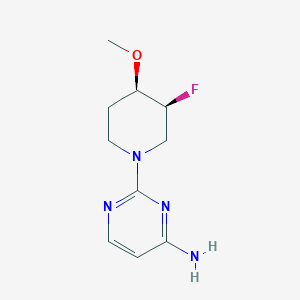
![1-(4-Methoxyphenyl)-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095222.png)
![3,7-Bis[[tert-butyl(dimethyl)silyl]oxy]-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid](/img/structure/B14095228.png)
![8-(2-methoxyphenyl)-1-methyl-3-(prop-2-en-1-yl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14095231.png)
![4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B14095239.png)
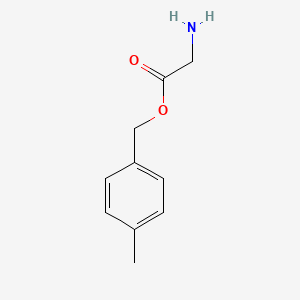
![3-(2-hydroxy-3,5-dimethylphenyl)-4-(4-methoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14095248.png)
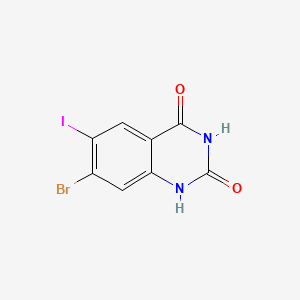
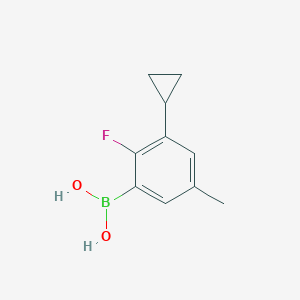
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-phenyl-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14095257.png)

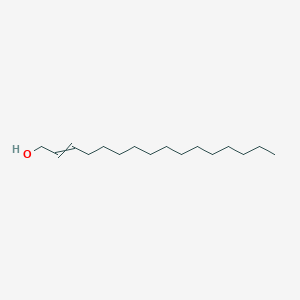
![7-Chloro-6-methyl-2-(6-methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095287.png)
